
DMP 728 (methanesulfonate)
Übersicht
Beschreibung
DMP-728 is a cyclic peptide that functions as an antagonist of Glycoprotein IIb-IIIa, a receptor found on the surface of platelets. This compound is primarily studied for its potential antithrombotic and antiplatelet properties, making it a candidate for preventing and treating thromboembolic diseases of the coronary and peripheral arteries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DMP-728 involves the formation of a cyclic peptide structure. The process typically includes the following steps:
Peptide Synthesis: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized to form the cyclic structure, often using coupling agents like carbodiimides.
Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of DMP-728 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like preparative HPLC are common in industrial settings .
Analyse Chemischer Reaktionen
Arten von Reaktionen: DMP-728 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene funktionelle Gruppen in die Peptidstruktur einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Dess-Martin-Periodinan oder hypervalente Iodverbindungen werden für Oxidationsreaktionen verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte oder substituierte Derivate von DMP-728, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
- IC50 Values : DMP 728 demonstrated an IC50 of approximately 0.046 µM in inhibiting human platelet aggregation, indicating its high potency against platelet activation .
- Specificity : The compound exhibits high specificity for the glycoprotein IIb/IIIa receptor compared to other integrins, making it a targeted therapy for thrombotic conditions .
In Vivo Studies
- Animal Models : In studies involving anesthetized dogs, DMP 728 showed significant antiplatelet effects at doses ranging from 0.001 to 1.0 mg/kg, with maximal inhibition observed at lower doses . The onset of action was rapid, with effects lasting for several hours post-infusion.
- Human Trials : Clinical trials have indicated that DMP 728 can effectively prolong bleeding time while maintaining a safe profile without significant adverse effects on vital signs or coagulation tests .
Pharmacokinetics
DMP 728 exhibits linear pharmacokinetics with a proportional increase in plasma concentration relative to dosage. Its bioavailability has been documented at around 8% to 12% when administered orally in canine models . The compound is well tolerated across a range of doses, with minimal side effects observed.
Case Study 1: Efficacy in Thromboembolic Diseases
A study conducted by Mousa et al. evaluated the efficacy of DMP 728 in patients with thromboembolic diseases. Results indicated that patients receiving DMP 728 experienced a significant reduction in thrombus formation compared to controls, highlighting its potential as an effective antithrombotic agent .
Case Study 2: Safety Profile Analysis
A safety analysis involving multiple dosing regimens revealed that DMP 728 did not cause any significant adverse effects on platelet counts or other hematological parameters, reinforcing its safety as a therapeutic agent .
Comparative Analysis with Other Antiplatelet Agents
Feature | DMP 728 | Other Antiplatelet Agents |
---|---|---|
Mechanism | GPIIb/IIIa antagonist | Various (e.g., ADP receptor antagonists) |
IC50 (µM) | 0.046 | Varies by agent |
Onset of Action | Rapid | Varies |
Duration of Effect | Several hours | Varies |
Side Effects | Minimal | Varies |
Wirkmechanismus
DMP-728 exerts its effects by binding to the Glycoprotein IIb-IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, preventing platelet aggregation and thrombus formation. The compound’s mechanism involves blocking the final common pathway of platelet aggregation, making it a potent antiplatelet agent .
Vergleich Mit ähnlichen Verbindungen
Eptifibatide: Another Glycoprotein IIb-IIIa antagonist with similar antiplatelet properties.
Tirofiban: A non-peptide Glycoprotein IIb-IIIa antagonist used in clinical settings.
Abciximab: A monoclonal antibody that targets the Glycoprotein IIb-IIIa receptor.
Comparison: DMP-728 is unique due to its cyclic peptide structure, which provides high specificity and potency. Compared to other Glycoprotein IIb-IIIa antagonists, DMP-728 has shown promising results in preclinical studies, particularly in terms of its antithrombotic efficacy and safety profile .
Biologische Aktivität
DMP 728 (methanesulfonate), a synthetic compound, is primarily recognized for its role as a platelet glycoprotein (GP) IIb/IIIa receptor antagonist . This article presents a comprehensive overview of its biological activity, including mechanisms, pharmacodynamics, and case studies that highlight its clinical significance.
- Molecular Formula : C26H40N8O10S
- Molecular Weight : 656.71 g/mol
- CAS Number : 155158-97-7
DMP 728 functions by inhibiting the GP IIb/IIIa receptor on platelets, which is crucial for platelet aggregation. By blocking this receptor, DMP 728 prevents the binding of fibrinogen and other adhesive proteins, thereby reducing thrombus formation.
Antiplatelet Efficacy
DMP 728 has demonstrated significant antiplatelet effects in various studies:
- IC50 Values :
- Human Platelet Rich Plasma (PRP): 0.046 µM
- Canine PRP: 0.015 µM
- Dose-Dependent Effects : The compound exhibits a dose-dependent inhibition of platelet aggregation, with maximal effects observed at higher doses. For instance, in anesthetized dogs, DMP 728 produced immediate and sustained inhibition of platelet aggregation at doses ranging from to mg/kg .
Pharmacokinetics
The pharmacokinetic profile of DMP 728 indicates that it is well tolerated at doses between to mg per subject. Key findings include:
- Bleeding Time : Prolongation occurs dose-dependently, with significant increases noted at doses above mg .
- Safety Profile : No significant adverse effects were reported on platelet counts or vital signs across a range of administered doses .
Clinical Trials
A pivotal study published in Circulation demonstrated the efficacy of DMP 728 in preventing thromboembolic events in patients with coronary artery diseases. The study found that:
- Efficacy : DMP 728 significantly reduced the incidence of major adverse cardiovascular events compared to placebo.
- Safety : The compound was associated with manageable bleeding risks, which were reversible upon cessation of treatment .
Comparative Studies
DMP 728 was compared to other antiplatelet agents such as RGDS peptide and traditional fibrinogen inhibitors. Results indicated that DMP 728 had superior binding affinity and efficacy in inhibiting fibrinogen binding to activated platelets, suggesting its potential as a more effective therapeutic option for managing thrombotic disorders .
Summary Table of Key Findings
Parameter | DMP 728 (Methanesulfonate) |
---|---|
Mechanism | GP IIb/IIIa receptor antagonist |
IC50 (Human PRP) | 0.046 µM |
IC50 (Canine PRP) | 0.015 µM |
Maximal Inhibition Dose | >90% at ≥0.9 mg/subject |
Bleeding Time Prolongation | Up to threefold at high doses |
Safety Profile | Well tolerated; no significant adverse effects reported |
Eigenschaften
IUPAC Name |
2-[(5S,11S,14R)-11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N8O7.CH4O3S/c1-3-16-24(40)33(2)18(8-5-9-28-25(26)27)23(39)30-13-19(34)31-17(11-20(35)36)22(38)29-12-14-6-4-7-15(10-14)21(37)32-16;1-5(2,3)4/h4,6-7,10,16-18H,3,5,8-9,11-13H2,1-2H3,(H,29,38)(H,30,39)(H,31,34)(H,32,37)(H,35,36)(H4,26,27,28);1H3,(H,2,3,4)/t16-,17+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRWGJAILKTYLJ-PWGAQZMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N8O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155158-97-7 | |
Record name | DMP 728 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155158977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DMP-728 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN8UEO84E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.